molecular formula C14H17N3O3S B2374550 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide CAS No. 476308-59-5

2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2374550
CAS No.: 476308-59-5
M. Wt: 307.37
InChI Key: LDXPKRTYCWDRCA-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinone ring and a benzo[d]thiazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable amide precursor under acidic or basic conditions.

    Introduction of the Benzo[d]thiazole Moiety: This step involves the condensation of a thioamide with an appropriate aldehyde or ketone, followed by cyclization.

    Coupling of the Two Fragments: The final step involves the coupling of the pyrrolidinone and benzo[d]thiazole fragments through an acylation reaction, typically using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dioxopyrrolidin-1-yl)ethyl methyl fumarate
  • 2-(2,5-dioxopyrrolidin-1-yl)ethyl (E)-4-chloro-4-oxobut-2-enoate
  • 2,5-dioxopyrrolidin-1-yl 6-acrylamidohexanoate

Uniqueness

Compared to similar compounds, 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide stands out due to its unique combination of the pyrrolidinone and benzo[d]thiazole moieties. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-8-2-3-9-10(6-8)21-14(15-9)16-11(18)7-17-12(19)4-5-13(17)20/h8H,2-7H2,1H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXPKRTYCWDRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)CN3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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